molecular formula C17H16N4O2 B2769726 2-((1-Isonicotinoylpiperidin-4-yl)oxy)nicotinonitrile CAS No. 1797549-85-9

2-((1-Isonicotinoylpiperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2769726
CAS No.: 1797549-85-9
M. Wt: 308.341
InChI Key: CMURKPFTQSFOOL-UHFFFAOYSA-N
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Description

2-((1-Isonicotinoylpiperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a nicotinonitrile moiety, and an isonicotinoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Isonicotinoylpiperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 4-piperidone with isonicotinoyl chloride in the presence of a base to form the isonicotinoylpiperidine intermediate. This intermediate is then reacted with 2-chloronicotinonitrile under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((1-Isonicotinoylpiperidin-4-yl)oxy)nicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nicotinonitrile moiety, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the nitrile group with other functional groups.

Scientific Research Applications

2-((1-Isonicotinoylpiperidin-4-yl)oxy)nicotinonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-Isonicotinoylpiperidin-4-yl)oxy)nicotinonitrile is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[1-(pyridine-4-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c18-12-14-2-1-7-20-16(14)23-15-5-10-21(11-6-15)17(22)13-3-8-19-9-4-13/h1-4,7-9,15H,5-6,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMURKPFTQSFOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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